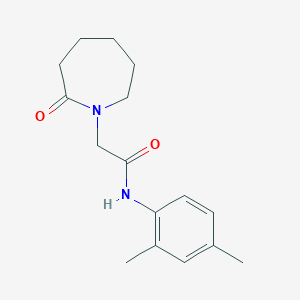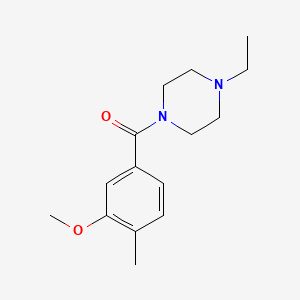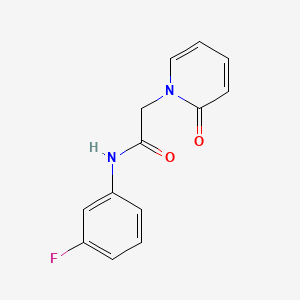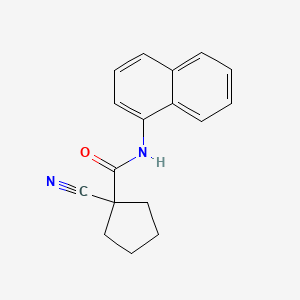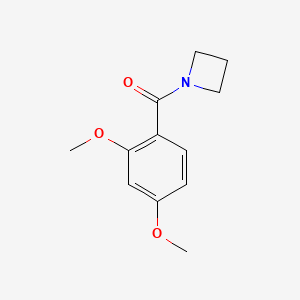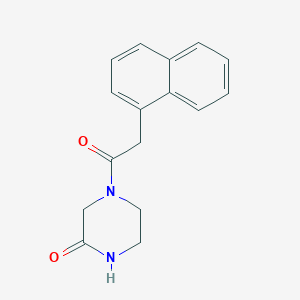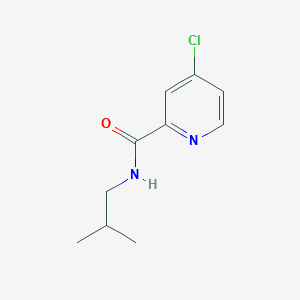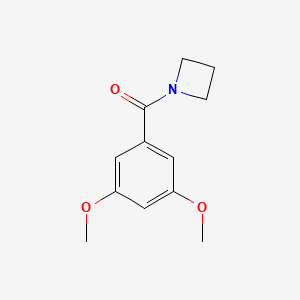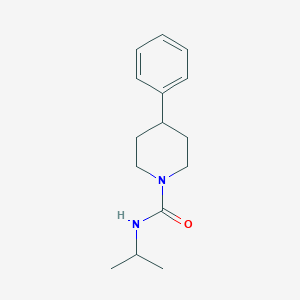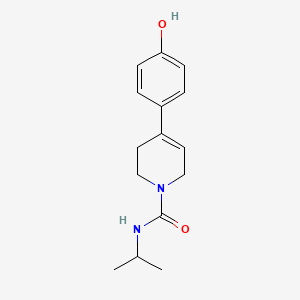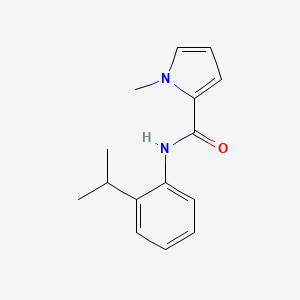
1-methyl-N-(2-propan-2-ylphenyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(2-propan-2-ylphenyl)pyrrole-2-carboxamide, commonly known as MPIP, is a synthetic compound that belongs to the pyrrole-2-carboxamide family. MPIP has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.
Mecanismo De Acción
MPIP exerts its pharmacological effects by inhibiting the activity of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, MPIP increases the levels of dopamine in the brain, which can improve symptoms associated with Parkinson's disease.
Biochemical and Physiological Effects
MPIP has been shown to have a number of biochemical and physiological effects. Specifically, MPIP has been shown to increase the levels of dopamine in the brain, which can improve symptoms associated with Parkinson's disease. Additionally, MPIP has been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPIP has a number of advantages and limitations for lab experiments. One advantage is that MPIP is a well-characterized compound with a known mechanism of action. This makes it an ideal compound for studying the effects of MAO-B inhibition on dopamine levels in the brain. However, one limitation is that MPIP has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for research on MPIP. One area of research is the development of new MPIP analogs with improved pharmacokinetic properties. Another area of research is the investigation of MPIP as a potential treatment for other neurological disorders, such as Alzheimer's disease. Additionally, future research could focus on the development of new methods for delivering MPIP to the brain, such as through the use of nanoparticles or other drug delivery systems.
Métodos De Síntesis
MPIP is synthesized through a multi-step process involving the reaction of 2-bromoanisole with 2-propan-2-ylphenylmagnesium bromide to form 2-(2-propan-2-ylphenyl)anisole. The resulting compound is then subjected to a Friedel-Crafts acylation reaction with ethyl oxalyl chloride to form ethyl 2-(2-propan-2-ylphenyl)phenylacetate. The final step involves the reaction of ethyl 2-(2-propan-2-ylphenyl)phenylacetate with methylamine to form MPIP.
Aplicaciones Científicas De Investigación
MPIP has been extensively studied for its potential application in the field of neuroscience. Specifically, MPIP has been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. MPIP has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that plays a role in the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, MPIP increases the levels of dopamine in the brain, which can improve symptoms associated with Parkinson's disease.
Propiedades
IUPAC Name |
1-methyl-N-(2-propan-2-ylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11(2)12-7-4-5-8-13(12)16-15(18)14-9-6-10-17(14)3/h4-11H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVSRBKOUKJWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-propan-2-ylphenyl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

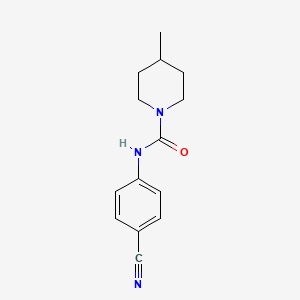
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)
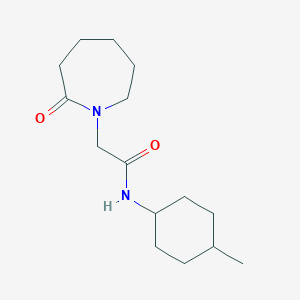
![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)
